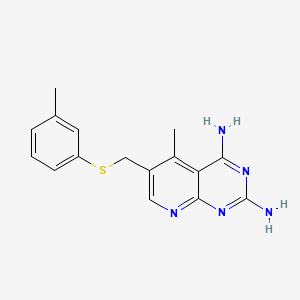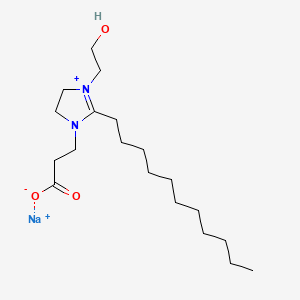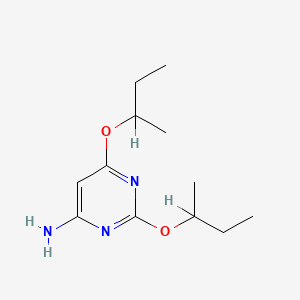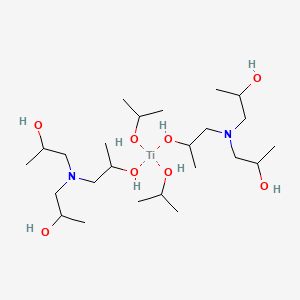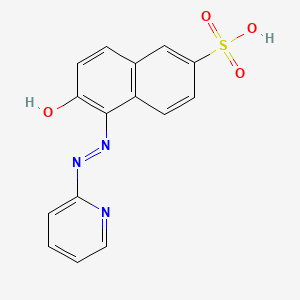
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid is a chemical compound that belongs to the class of azo compounds. It is widely used in various scientific and industrial applications due to its unique properties, such as its ability to form stable complexes with metal ions. This compound is particularly valuable in analytical chemistry for the detection and quantification of metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid typically involves the diazotization of 2-aminopyridine followed by coupling with 2-naphthol-6-sulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-aminopyridine is treated with nitrous acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 2-naphthol-6-sulfonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox titrations.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized forms of the compound with different oxidation states.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Utilized in the manufacturing of dyes, pigments, and as a chelating agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation process stabilizes the metal ions and allows for their detection and quantification in various analytical methods.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Similar in structure but lacks the sulfonic acid group, making it less soluble in water.
2-(2-Thiazolylazo)-p-cresol: Another azo compound used for metal ion detection but with different selectivity and sensitivity.
4-(2-Pyridylazo)-resorcinol: Used in similar applications but has different spectral properties.
Uniqueness
1-(2-Pyridylazo)-2-naphthol-6-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in aqueous analytical applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
76790-04-0 |
|---|---|
Fórmula molecular |
C15H11N3O4S |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
6-hydroxy-5-(pyridin-2-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-13-7-4-10-9-11(23(20,21)22)5-6-12(10)15(13)18-17-14-3-1-2-8-16-14/h1-9,19H,(H,20,21,22) |
Clave InChI |
KVGXZCURLRLAGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


